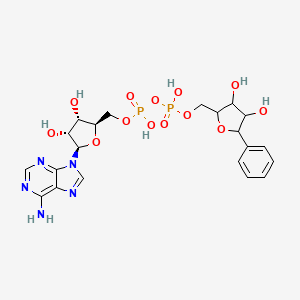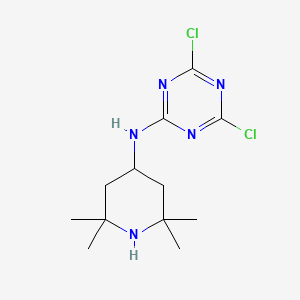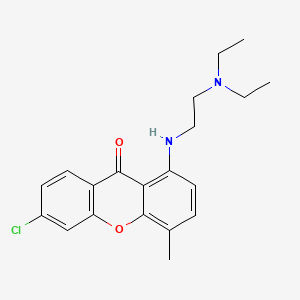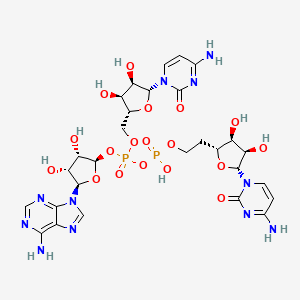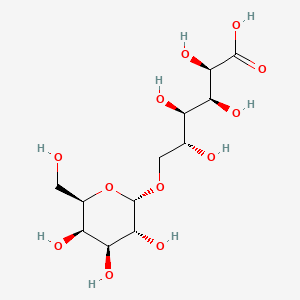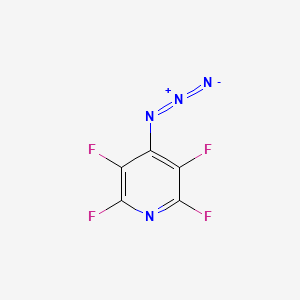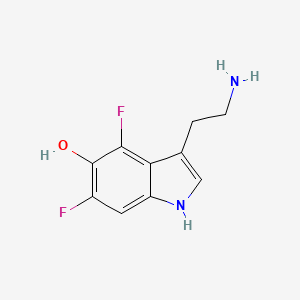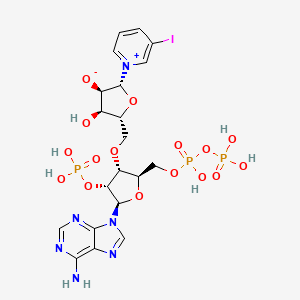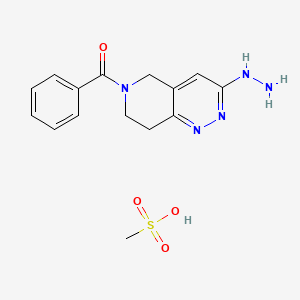
(1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol
概述
描述
(1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol, with the chemical formula C₁₁H₁₄N₂O , is an alkaloid isolated from the roots of Sophora alopecuroides , a leguminous plant . It typically appears as a white or whitish crystalline powder, devoid of odor but with a bitter taste. This compound has a molecular weight of 190.24 g/mol and a melting point ranging from 154 to 156°C . This compound is known for its ability to increase white blood cells and has been utilized for its immunomodulatory, anti-Shigella, antifungal, hypnotic, anti-asthmatic, and anti-arrhythmic properties .
作用机制
Target of Action
Laburnine, also known as (+)-Laburnine or (+)-Trachelanthamidine or (1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol, is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are known to possess biological activities such as tumor inhibitory activities . .
Mode of Action
The exact mode of action of Laburnine is not fully understood due to the limited research available. As a pyrrolizidine alkaloid, it may share similar modes of action with other compounds in this class. Some pyrrolizidine alkaloids have been shown to inhibit tumor growth
Biochemical Pathways
Pyrrolizidine alkaloids, including Laburnine, are azabicyclo[3.3.0]octane-based natural products . They exist widely in various plant families and insects
Pharmacokinetics
A study on the thermodynamic properties of Laburnine in saline and glucose solutions provides some insights into its dissolution behaviors . .
Result of Action
As a pyrrolizidine alkaloid, it may share similar effects with other compounds in this class, such as tumor inhibitory activities . .
生化分析
Biochemical Properties
Laburnine plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to increase white blood cells, which suggests its interaction with immune-related proteins and enzymes . Laburnine’s anti-arrhythmic effects indicate its potential interaction with cardiac ion channels and proteins involved in heart rhythm regulation . Additionally, its anti-asthmatic properties suggest interactions with enzymes and proteins involved in respiratory pathways .
Cellular Effects
Laburnine influences various types of cells and cellular processes. It has been shown to enhance immunity by increasing white blood cell count, which indicates its impact on immune cell function . Laburnine also affects cellular metabolism, as it has been used to treat conditions like diarrhea and lymphadenitis, suggesting its role in modulating metabolic pathways in gastrointestinal and lymphatic cells . Furthermore, its anti-arrhythmic effects imply an influence on cardiac cell signaling pathways and gene expression related to heart rhythm .
Molecular Mechanism
The molecular mechanism of Laburnine involves its binding interactions with specific biomolecules. Laburnine’s anti-arrhythmic effects are likely due to its interaction with cardiac ion channels, leading to enzyme inhibition or activation that regulates heart rhythm . Its ability to enhance immunity may involve binding to immune cell receptors, triggering changes in gene expression that promote white blood cell production . Laburnine’s anti-asthmatic properties could be attributed to its interaction with respiratory enzymes, leading to the relaxation of bronchial muscles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Laburnine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Laburnine’s dissolution behavior in glucose and saline solutions has been investigated using micro-calorimetry, providing insights into its half-life period and stability .
Dosage Effects in Animal Models
The effects of Laburnine vary with different dosages in animal models. Studies have shown that Laburnine can enhance immunity and provide anti-arrhythmic effects at specific dosages . High doses of Laburnine may lead to toxic or adverse effects, such as arrhythmias or respiratory issues . Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in clinical settings .
Metabolic Pathways
Laburnine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Its role in enhancing immunity suggests involvement in metabolic pathways related to white blood cell production . Laburnine’s anti-arrhythmic effects indicate interactions with metabolic pathways that regulate cardiac function . Additionally, its anti-asthmatic properties suggest involvement in respiratory metabolic pathways .
Transport and Distribution
Laburnine is transported and distributed within cells and tissues through specific transporters and binding proteins. Its ability to increase white blood cells indicates its distribution to immune-related tissues . Laburnine’s anti-arrhythmic effects suggest its transport to cardiac tissues, where it interacts with ion channels and proteins . Understanding its transport mechanisms is essential for optimizing its therapeutic effects .
Subcellular Localization
Laburnine’s subcellular localization plays a crucial role in its activity and function. It is likely targeted to specific compartments or organelles within cells, such as immune cell receptors or cardiac ion channels . Post-translational modifications may direct Laburnine to these specific locations, enhancing its therapeutic effects .
准备方法
(1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol can be synthesized through various methods. One notable synthetic route involves the biosynthetic intramolecular Mannich reaction , which introduces the C(1)–C(7a) bond in 1-hydroxymethyl pyrrolizidines . This reaction is inspired by the natural biosynthesis of pyrrolizidine alkaloids and involves the cyclization of hydroxylactam prepared from succinic anhydride . Industrial production methods often employ calorimetric techniques to determine the thermodynamic properties and optimize the synthesis process .
化学反应分析
(1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert laburnine into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
(1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactions of pyrrolizidine alkaloids.
Biology: This compound’s ability to increase white blood cells makes it valuable in immunological studies.
Medicine: It has been used in the treatment of diarrhea, lymphadenitis, arrhythmias, and leukopenia.
Industry: This compound’s antifungal properties make it useful in the development of antifungal agents.
相似化合物的比较
(1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol is part of the pyrrolizidine alkaloid family, which includes compounds like isoretronecanol and trachelanthamidine . These compounds share similar structural motifs but differ in their biological activities and synthetic routes. This compound is unique due to its specific immunomodulatory and anti-arrhythmic properties .
Similar Compounds
- Isoretronecanol
- Trachelanthamidine
- Epilupinine
- Tashiromine
This compound stands out for its broad range of applications and its unique mechanism of action, making it a valuable compound in both research and clinical settings.
属性
IUPAC Name |
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFDEIYZIAVXHE-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](CCN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187124 | |
| Record name | 1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3348-73-0 | |
| Record name | (+)-Trachelanthamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3348-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Laburnine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LABURNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ1D9E8IRV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Laburnine?
A: Laburnine, also known as (+)-Laburnine or (+)-Trachelanthamidine, is a naturally occurring pyrrolizidine alkaloid. It is found in various plant species, including those belonging to the genera Planchonella, Heliotropium, Crotalaria, and Senecio. [, , , ]
Q2: What is the molecular formula and weight of Laburnine?
A2: The molecular formula of Laburnine is C8H15NO, and its molecular weight is 141.21 g/mol.
Q3: Has Laburnine been found in nature as a free base or in conjugated forms?
A: Laburnine has been found in plants as both the free base and in various esterified forms. For example, in Planchonella species, it exists as the free base alongside its tiglate and benzoate esters. [] In Heliotropium curassavicum, it is found as the curassavate ester (curassavine) and as esters with (+)-viridifloric acid (coromandaline) and (-)-trachelanthic acid (heliovicine). []
Q4: What are the primary synthetic approaches to Laburnine?
A4: Several synthetic strategies have been developed to access Laburnine, showcasing its significance in organic chemistry. These approaches often utilize readily available chiral starting materials and employ key reactions such as:
- Asymmetric self-Mannich reaction: This strategy utilizes chiral catalysts to control the stereochemistry of the reaction, leading to either (+)-Laburnine or its enantiomer, (-)-trachelanthamidine. []
- Diels-Alder reaction: Cycloaddition reactions employing chiral auxiliaries, like α-(2-exo-hydroxy-10-bornylsulfinyl)maleimide, offer diastereoselective routes to (+)-Laburnine. [, , ]
- Tandem acyliminocyclization and retro-Diels-Alder reaction: This approach utilizes stereocontrol imparted by a bicyclo[2.2.1]heptene moiety in a chiral γ-hydroxy lactam followed by a Diels-Alder cycloreversion to access (+)-Laburnine. []
- Enamino ester reduction: This strategy exploits the chiral induction from (S)-α-methylbenzylamine during the catalytic or chemical reduction of pyrrolidine tetrasubstituted β-enamino esters. This approach provides a short and enantioselective route to (+)-Laburnine. [, ]
- Double reductive cyclization: This versatile protocol begins with a diastereoselective conjugate addition of an enantiopure lithium amide to an α,β-unsaturated ester. This is followed by tandem hydrogenolysis/hydrogenation to efficiently construct the pyrrolizidine core, enabling access to (+)-Laburnine. []
- Stereoselective radical addition: Utilizing (5R)-5-menthyloxy-2[5H]-furanone as a chiral starting material, stereoselective radical addition of tertiary amines followed by a three-step transformation offers an efficient route to (+)-Laburnine. [, ]
- Palladium-catalyzed intramolecular allylation: This strategy utilizes a palladium catalyst to promote the cyclization of a suitable precursor, enabling the stereoselective formation of (-)-trachelanthamidine, the enantiomer of (+)-Laburnine. []
- Sigmatropic rearrangement of vinyl aziridines: This novel method involves the rearrangement of 2-vinyl aziridine 2-carboxylates derived from chiral sulfinimines to produce chiral cyclic sulfoximines, which can be further transformed into Laburnine. [, ]
- Base-induced formal [3+2] annulation and intramolecular cyclization: This approach involves a base-mediated coupling-cyclization of α-sulfonylacetamide with (Z)-2-bromoacrylate, followed by intramolecular cyclization, ultimately leading to (±)-trachelanthamidine. [, ]
- Tributyltin hydride-mediated radical cyclization: This method utilizes a radical cyclization of (2S)-N-(α-chloroacetyl)-2-ethenylpyrrolidines derived from (S)-prolinol to access (-)-trachelanthamidine. []
- Claisen rearrangement and C-allylation of homoproline derivatives: This approach utilizes a Claisen rearrangement or direct C-allylation of homoproline esters to construct a key intermediate that can be further elaborated to furnish both (-)-trachelanthamidine and (-)-isoretronecanol. []
- Intramolecular carbenoid displacement (ICD) reaction: This method utilizes a carbon-carbon bond formation at the α-position to the nitrogen atom through an intramolecular carbenoid displacement reaction of diazo-sulfide or diazo-selenide derivatives, providing access to (±)-trachelanthamidine. [, ]
- Organocatalytic asymmetric Mannich cyclization: This strategy uses a chiral organocatalyst to promote the asymmetric Mannich cyclization of hydroxylactams with acetals, affording enantioenriched (-)-trachelanthamidine. []
- Phosphine-catalyzed [4+1] annulation: This method involves a phosphine-catalyzed annulative rearrangement of allenylic carbamates, proceeding through phosphonium diene intermediates, and has been applied in concise formal syntheses of (±)-trachelanthamidine. [, ]
Q5: What is the biosynthetic origin of Laburnine?
A: Laburnine is biosynthesized from the common alkaloid precursor, putrescine. Labeling studies have shown that putrescine is incorporated into the pyrrolizidine ring structure of Laburnine. [, ]
Q6: What is the role of trachelanthamidine in pyrrolizidine alkaloid biosynthesis?
A: Trachelanthamidine is considered a key intermediate in the biosynthesis of various pyrrolizidine alkaloids. It can be further hydroxylated and esterified to generate the structural diversity observed in this family of natural products. []
Q7: Is Laburnine incorporated into more complex pyrrolizidine alkaloids?
A: Yes, feeding experiments using radiolabeled trachelanthamidine have shown that it is efficiently incorporated into more complex pyrrolizidine alkaloids like retrorsine and echinatine. [, ]
Q8: Are there any known applications of Laburnine in organic synthesis?
A: Laburnine's dense functionalization and stereochemical complexity make it a valuable synthetic target. It can serve as a chiral building block for synthesizing other complex molecules, including pharmaceuticals and natural products. [, ]
Q9: What is known about the stability of Laburnine?
A: While specific studies on Laburnine's stability are limited within the provided research, it is known that alkaloids can be sensitive to factors like light, temperature, pH, and oxidizing agents. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

